molecular formula C23H16N2O4S B2733862 3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-30-1

3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2733862
M. Wt: 416.45
InChI Key: WNWVHLADIDIJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The chromeno[2,3-d]pyrimidine core provides a rigid, bicyclic structure, onto which the other groups are added. The benzyl and methoxy groups are likely to add steric bulk, while the thiophen-2-yl group could contribute to the compound’s electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the thiophen-2-yl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the thiophen-2-yl group might contribute to its electronic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : This compound is a part of the chromeno[2,3-d]pyrimidine family, for which novel synthesis methods have been developed. For instance, Osyanin et al. (2014) proposed a new method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, demonstrating the chemical versatility and adaptability of this compound class (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

  • Catalyst-Free Synthesis : Brahmachari and Nayek (2017) reported a catalyst-free synthesis method for producing a variety of chromeno[2,3-d]pyrimidine derivatives. This approach highlights the eco-friendly and efficient methods available for synthesizing these compounds (Brahmachari & Nayek, 2017).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Chromeno[2,3-d]pyrimidine derivatives have demonstrated significant antimicrobial activities. For instance, Okasha et al. (2016) synthesized various chromene molecules, including chromeno[2,3-d]pyrimidine derivatives, which exhibited potent antibacterial activities (Okasha, Albalawi, Afifi, Fouda, Al-Dies, & El-Agrody, 2016).

  • Catalysis and Sensing Applications : The derivatives of chromeno[2,3-d]pyrimidine have been used in catalysis and as colorimetric chemosensors. Jamasbi et al. (2021) described the synthesis of these derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst, demonstrating their application in sensing Hg2+ ions (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential biological activity, given the known activities of other chromeno[2,3-d]pyrimidine derivatives .

properties

IUPAC Name

3-benzyl-8-methoxy-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c1-28-15-9-10-16-17(12-15)29-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)18-8-5-11-30-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWVHLADIDIJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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